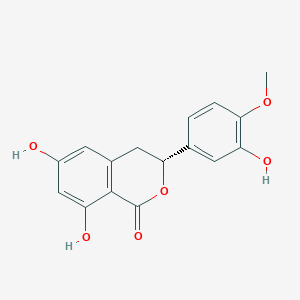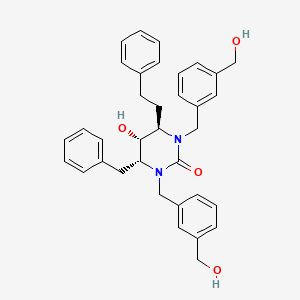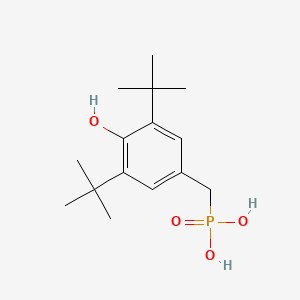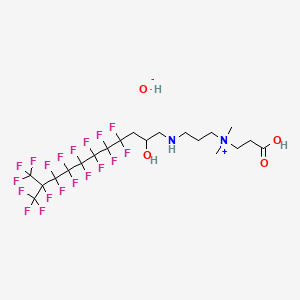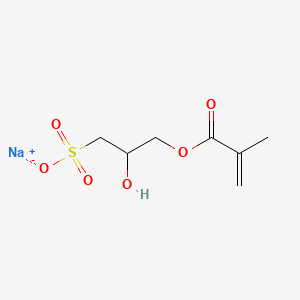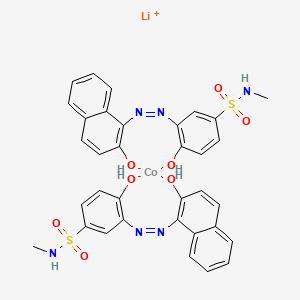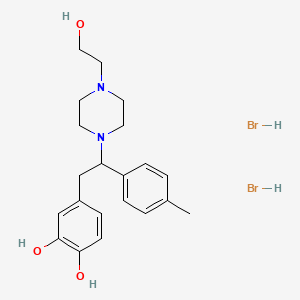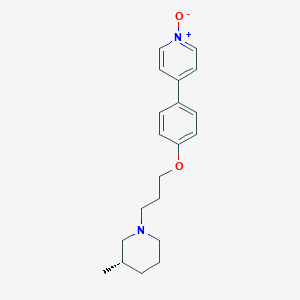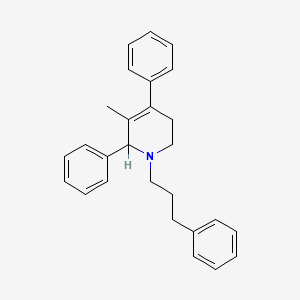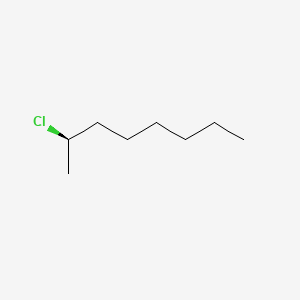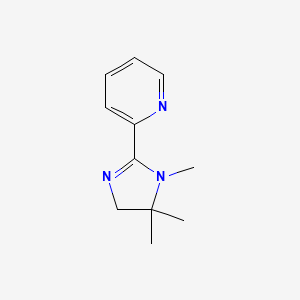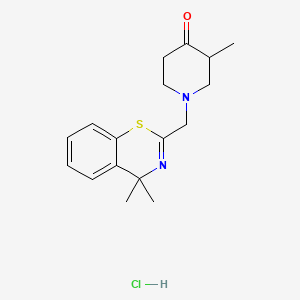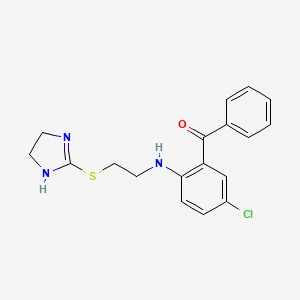
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- is a complex organic compound that features a unique structure combining a methanone group with a 5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also aid in optimizing reaction conditions and identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The thioethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- is unique due to the presence of the imidazole ring and the thioethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
128433-29-4 |
|---|---|
Molecular Formula |
C18H18ClN3OS |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
[5-chloro-2-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-6-7-16(20-10-11-24-18-21-8-9-22-18)15(12-14)17(23)13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,21,22) |
InChI Key |
CDEXPVJGPNJCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCCNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


